molecular formula C9H6F3N3 B1610568 3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine CAS No. 33468-84-7

3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine

Cat. No.: B1610568
CAS No.: 33468-84-7
M. Wt: 213.16 g/mol
InChI Key: BSIXIBWASJDSKW-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine is a compound that features both a trifluoromethyl group and an imidazole ring attached to a pyridine ring. This unique structure imparts significant chemical stability and reactivity, making it a valuable compound in various scientific fields, including pharmaceuticals, agrochemicals, and materials science.

Biochemical Analysis

Biochemical Properties

3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it can interact with cytochrome P450 enzymes, affecting their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By modulating the activity of key enzymes, this compound can alter the phosphorylation states of various proteins, thereby affecting signal transduction pathways. Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s binding affinity to hydrophobic pockets within proteins, leading to enzyme inhibition or activation. This compound can also induce conformational changes in target proteins, thereby altering their functional states. Furthermore, it has been shown to influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetic properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature. The compound can readily cross cell membranes and accumulate in various cellular compartments. It interacts with transporters and binding proteins, which aid in its distribution throughout the body. These interactions are crucial for determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable pyridine precursor, followed by the formation of the imidazole ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound often employs advanced techniques such as metal-catalyzed cross-coupling reactions and photoredox catalysis. These methods ensure high yields and purity, which are crucial for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and imidazoles, which can be further utilized in different applications .

Scientific Research Applications

3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 3-(Trifluoromethyl)pyridine

Uniqueness

3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine stands out due to the presence of both the trifluoromethyl group and the imidazole ring, which confer unique chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential for diverse applications .

Properties

IUPAC Name

3-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-5-14-8(15-7)6-2-1-3-13-4-6/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIXIBWASJDSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496711
Record name 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33468-84-7
Record name 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33468-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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